molecular formula C7H8Cl2N2 B2404699 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 2055840-67-8

6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B2404699
CAS No.: 2055840-67-8
M. Wt: 191.06
InChI Key: PWCCHFPOHUVACO-UHFFFAOYSA-N
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Description

6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound with a molecular formula of C7H8Cl2N2. This compound is known for its unique structure, which includes a pyrrolo-pyridine core with a chlorine atom at the 6th position. It is commonly used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Safety and Hazards

The safety information for “6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for the study of “6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride” could involve further exploration of its biological activity. For instance, more research could be conducted to investigate its potential as an analgesic and sedative agent . Additionally, its potential anti-HIV-1 activity could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • 6-chloro-1H-pyrrolo[3,2-b]pyridine
  • 6-chloro-5-azaindoline

Uniqueness

6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific structural configuration and the presence of a chlorine atom at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-1-5-2-9-3-6(5)4-10-7;/h1,4,9H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCHFPOHUVACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055840-67-8
Record name 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride
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